molecular formula C24H21N3O2 B11448848 7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B11448848
M. Wt: 383.4 g/mol
InChI Key: DPEASYMQYQDKJT-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, a methyl group, and a phenyl group. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-furylhydrazine and 4-methoxybenzaldehyde can form an intermediate hydrazone, which then undergoes cyclization with a suitable diketone to yield the desired pyrazolopyrimidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile compound for drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to the inhibition of their function. Additionally, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that result in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Furan-2-yl)-3-(4-hydroxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
  • 7-(Furan-2-yl)-3-(4-chlorophenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
  • 7-(Furan-2-yl)-3-(4-nitrophenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of 7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups. The presence of a methoxy group on the phenyl ring, along with the furan and pyrazolopyrimidine rings, provides distinct chemical and biological properties. This combination allows for unique interactions with biological targets and offers potential for the development of new therapeutic agents.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

7-(furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H21N3O2/c1-16-23(18-10-12-19(28-2)13-11-18)24-25-20(17-7-4-3-5-8-17)15-21(27(24)26-16)22-9-6-14-29-22/h3-14,21H,15H2,1-2H3

InChI Key

DPEASYMQYQDKJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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